molecular formula C13H17NO4 B5713983 methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B5713983
M. Wt: 251.28 g/mol
InChI Key: BLHCQZLSCDFGGD-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is an organic compound with the molecular formula C13H17NO4 This compound is characterized by the presence of an ethoxyphenyl group attached to an amino group, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate typically involves the reaction of 4-ethoxyaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the ethoxyphenyl moiety .

Scientific Research Applications

Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate include:

Uniqueness

This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-(4-ethoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-18-11-6-4-10(5-7-11)14-12(15)8-9-13(16)17-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHCQZLSCDFGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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